molecular formula C7H10ClN3 B1595844 2-chloro-N-ethyl-6-methylpyrimidin-4-amine CAS No. 502141-81-3

2-chloro-N-ethyl-6-methylpyrimidin-4-amine

Cat. No. B1595844
M. Wt: 171.63 g/mol
InChI Key: BUCNSHMBGFFZMV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“2-chloro-N-ethyl-6-methylpyrimidin-4-amine” is a powder at room temperature . It has a melting point of 73-74 degrees Celsius .

Scientific Research Applications

Ring Transformations in Heterocyclic Compounds

Studies have shown that 2-chloro-N-ethyl-6-methylpyrimidin-4-amine can undergo ring transformations in reactions with nucleophiles. For instance, reactions of 2-halogenopyridines with potassium amide in liquid ammonia lead to the formation of 2-amino compounds and unusual reactions, including meta-rearrangement and conversions involving ring transformations. These findings are significant in understanding the behavior of such compounds under different chemical conditions and can be useful in various synthetic applications (Hertog, Plas, Pieterse, & Streef, 2010).

Synthesis and Biological Activity

The compound is also involved in the synthesis of various derivatives, which exhibit significant biological activities. For example, its reaction with aromatic amines leads to a series of compounds with pronounced antituberculous effects. This aspect is crucial for developing new therapeutic agents (Erkin & Krutikov, 2007).

Crystal and Molecular Structures

The crystal and molecular structures of derivatives of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine have been determined, revealing conformational differences and substantial hydrogen-bonding interactions. These studies are essential in the field of crystallography and materials science, providing insights into the molecular architecture and potential applications of these compounds (Odell, McCluskey, Failes, & Tiekink, 2007).

Antibacterial Evaluation

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This research contributes to the ongoing search for new antibacterial agents and understanding of how structural variations in chemical compounds affect their biological activities (Etemadi et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCNSHMBGFFZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310206
Record name 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-6-methylpyrimidin-4-amine

CAS RN

502141-81-3
Record name 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Moesslacher, V Battisti, L Delang… - ACS Medicinal …, 2020 - ACS Publications
… The reaction for Group C (7a and 7b) followed the established synthesis route, with a small alteration for 7b: 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (2a) was reacted directly with …
Number of citations: 18 pubs.acs.org

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